molecular formula C12H14N4S2 B11083169 N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine

Cat. No.: B11083169
M. Wt: 278.4 g/mol
InChI Key: CDFOUWJQPXLDGX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine (molecular formula: C₁₂H₁₄N₄S₂, molecular weight: 314.86 g/mol as HCl salt) is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked via a sulfanyl-ethanamine side chain.

Properties

Molecular Formula

C12H14N4S2

Molecular Weight

278.4 g/mol

IUPAC Name

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanamine

InChI

InChI=1S/C12H14N4S2/c1-15(2)7-8-17-11-13-14-12-16(11)9-5-3-4-6-10(9)18-12/h3-6H,7-8H2,1-2H3

InChI Key

CDFOUWJQPXLDGX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NN=C2N1C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine typically involves the reaction of appropriate triazole and benzothiazole precursors under specific conditions. One common method involves the use of piperidine as a catalyst in refluxing ethanol . The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole moieties contribute to its ability to form hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Observations :

  • The benzothiazole core in the target compound distinguishes it from thiadiazole -containing analogs (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles), which exhibit distinct electronic properties and binding affinities .
Table 2: Reported Bioactivities of Related Compounds
Compound Class Biological Activity IC₅₀/EC₅₀ Mechanism/Notes Reference
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles Kinase Inhibition (CDK5/p25) 30–42 nM Anticancer potential via kinase inhibition
Triazolobenzothiazole acetamides Antimicrobial Variable (µM range) Activity against Gram-positive bacteria and fungi
Triazole-Schiff bases Antifungal 8–16 µg/mL Disruption of fungal cell membranes
[1,2,4]Triazolo[3,4-b][1,3]benzothiazoles Antidepressant (inferred) N/A Structural similarity to triazole antidepressants

Key Findings :

  • Thiadiazole analogs show potent kinase inhibition (IC₅₀ = 30–42 nM), likely due to the electron-deficient thiadiazole core enhancing interactions with ATP-binding pockets .
  • Benzothiazole derivatives (e.g., target compound) may exhibit broader antimicrobial activity compared to thiadiazoles, attributed to the benzothiazole moiety’s affinity for microbial enzymes .
  • Substituents like acetamide groups (e.g., cyclohexyl or aryl) improve lipophilicity, enhancing penetration into bacterial membranes .

Pharmacological and Physicochemical Advantages

  • Solubility : The N,N-dimethyl ethanamine group in the target compound increases water solubility compared to aryl-substituted analogs, aiding in drug formulation .
  • Target Selectivity : The benzothiazole core may offer selectivity for CNS targets (e.g., serotonin receptors) over peripheral enzymes, unlike thiadiazoles .

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